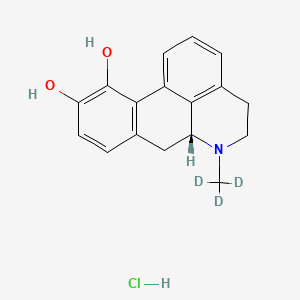

(R)-Apomorphine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZYDSNJIOXRL-XJAUMXQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Apomorphine-d3 hydrochloride CAS number 1286600-66-5

The following technical guide is structured as a high-level monograph for analytical and application scientists. It prioritizes the "why" behind the protocols, focusing on the specific instability challenges of Apomorphine.

CAS: 1286600-66-5 | Application: Bioanalytical Internal Standard (IS)

Compound Identity & Physicochemical Profile

(R)-Apomorphine-d3 hydrochloride is the deuterated hydrochloride salt of Apomorphine, a non-selective dopamine agonist. It serves as the critical Internal Standard (IS) for the quantification of Apomorphine in biological matrices (plasma, cerebrospinal fluid) via LC-MS/MS.

Core Chemical Data:

| Property | Specification | Technical Note |

| Chemical Name | (R)-Apomorphine-d3 HCl | Typically labeled on the N-methyl group ( |

| Molecular Formula | The d3-label provides a +3 Da mass shift. | |

| Molecular Weight | ~306.8 g/mol | Free base ~270.4 g/mol . |

| Solubility | Water, Methanol, Ethanol | Critical: Highly susceptible to oxidation in neutral/basic aqueous solutions. |

| Appearance | White to off-white solid | Warning: Green discoloration indicates oxidation (Quinone formation). |

| pKa | ~7.0 (amine), ~8.9 (phenol) | Dual pKa necessitates careful pH control during extraction. |

Critical Handling: The Oxidation Challenge

The "Green" Failure Mode: The most common failure point in Apomorphine bioanalysis is not instrument sensitivity, but sample handling. Apomorphine contains a catechol moiety (10,11-diol) that rapidly autoxidizes to ortho-quinones in the presence of light and oxygen, particularly at pH > 6.0. This reaction turns the solution green and renders the standard useless.

Stabilization Protocol (Mandatory):

-

Stock Storage: Store neat powder at -20°C under argon/nitrogen.

-

Solution Prep: Never dissolve in pure water or methanol.

-

Correct Solvent: 0.1% Ascorbic Acid (AA) or 0.1% Sodium Metabisulfite (SMB) in water/methanol.

-

Reasoning: AA and SMB act as sacrificial antioxidants, preventing the catechol-to-quinone conversion [1].

-

Pharmacological Context & Signaling Pathway

Understanding the parent drug's mechanism aids in interpreting pharmacokinetic (PK) data. Apomorphine is a high-affinity agonist for

Mechanism of Action:

Upon binding to the

Figure 1: The

Bioanalytical Method Development (LC-MS/MS)

This section details the quantification of Apomorphine using the d3-IS. The method relies on Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery.

A. Mass Spectrometry (MRM Transitions)[2][3]

-

Ionization: ESI Positive Mode (

). -

Parent Ions:

-

Apomorphine: m/z 268.1

-

Apomorphine-d3: m/z 271.1

-

-

Fragment Ions (Critical Decision):

-

Scenario A (N-methyl-d3 label): The primary fragment involves the loss of the amine group (methylamine).[1] If the label is on the methyl group, the neutral loss is

(34 Da). The resulting daughter ion is m/z 237 (same as unlabeled).-

Transition: 271.1

237.1. (Requires high Q1 resolution to prevent cross-talk).

-

-

Scenario B (Ring-d3 label): The label remains on the core structure.

-

Transition: 271.1

240.1.

-

-

Recommended Settings (Sciex/Waters platforms):

| Parameter | Setting |

|---|---|

| Curtain Gas | 30 psi |

| Collision Energy (CE) | 35-45 eV (Compound dependent optimization required) |

| De-clustering Potential | 60-80 V |

| Dwell Time | 100 ms |

B. Sample Preparation Workflow

Objective: Extract Apomorphine from plasma while preventing oxidation.

Matrix: Human/Rat Plasma (

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow. The inclusion of Ascorbic Acid (AA) at the spiking and reconstitution stages is critical for stability.

C. Chromatographic Conditions

To prevent on-column oxidation and peak tailing of the amine:

-

Column: C18 (e.g., Phenomenex Gemini or Waters XBridge), 3µm, 50 x 2.1 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water + 0.05% Ascorbic Acid .

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: 5% B to 90% B over 3.5 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.

Validation & Quality Assurance

To ensure the method meets FDA/EMA bioanalytical guidelines:

-

Selectivity: Inject blank plasma to ensure no interference at m/z 271.1 (IS channel).

-

Cross-Signal Contribution:

-

Inject high concentration Apomorphine (ULOQ) and monitor IS channel (271

237). -

Inject IS only and monitor Analyte channel (268

237). -

Acceptance: Interference must be < 20% of LLOQ (Analyte) and < 5% of IS response.

-

-

Stability Benchmarking:

-

Freeze/Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours on ice (protected from light).

-

Autosampler: 24 hours at 4°C (ensure reconstitution solvent contains antioxidant).

-

References

-

Stability of Apomorphine in Solutions: Title: Stability of apomorphine in solutions containing selected antioxidant agents. Source: Dove Press / Drug Design, Development and Therapy. URL:[Link]

-

LC-MS/MS Method Development: Title: Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method.[2] Source: Therapeutic Drug Monitoring (via PubMed). URL:[Link]

-

Fragmentation Patterns: Title: Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Source: Rapid Communications in Mass Spectrometry.[3] URL:[Link]

-

Pharmacology & Mechanism: Title: Apomorphine - Mechanism of Action. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stable Isotope Labeled Apomorphine in Parkinson’s Research

Executive Summary

This guide details the application of Stable Isotope Labeled (SIL) Apomorphine (specifically Apomorphine-D

Part 1: The Bioanalytical Imperative

Why Stable Isotopes are Non-Negotiable for Apomorphine

Apomorphine is chemically fragile. In biological matrices (plasma, cerebrospinal fluid), it undergoes rapid auto-oxidation to form colored quinones (turning samples green/black). Furthermore, it is extensively metabolized by Sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT).

Standard external calibration fails to account for:

-

Matrix Effects: Ion suppression in Electrospray Ionization (ESI) caused by phospholipids in plasma.

-

Oxidative Loss: Degradation during sample preparation.

-

Recovery Variance: Inconsistencies in Solid Phase Extraction (SPE).

The SIL Solution: By using a deuterated internal standard (e.g., Apomorphine-D

Part 2: Chemical Properties & Selection Strategy

Isotope Selection: Ring vs. Methyl Labeling

Selecting the correct SIL isomer is critical for metabolic tracing.

| Label Type | Structure | Application | Pros/Cons |

| Methyl-D | Label on the N-methyl group | PK Quantification | Con: Label is lost during N-demethylation (forming Norapomorphine). Useless for metabolite tracking. |

| Ring-D | Label on the aromatic rings (positions 8,9, etc.)[1] | Metabolic Mapping & PK | Pro: Label is retained during N-demethylation. Recommended Standard. |

| Carbon-13 on the aromatic ring | High-Precision PK | Pro: No "Kinetic Isotope Effect" (retention time matches perfectly). Con: Higher cost.[2] |

Stability Warning (Expertise Insight)

Apomorphine (and its SIL analogs) are catechols . They are extremely sensitive to pH and oxygen.

-

Critical Rule: Never prepare stock solutions in pure water or basic buffers.

-

Required Stabilizer: All matrices and solvents must contain 0.1% Ascorbic Acid (AA) or 0.05% Sodium Metabisulfite (SMB) to prevent quinone formation.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Apomorphine-D

Reagents & Preparation

-

Internal Standard: Apomorphine-D

(Ring-labeled).[1] -

Antioxidant Solution: 1% Ascorbic Acid in water (Freshly prepared).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Solid Phase Extraction)

-

Step 1 (Stabilization): Thaw plasma on ice. Immediately add 20 µL Antioxidant Solution per 1 mL plasma.

-

Step 2 (IS Addition): Spike 10 µL of Apomorphine-D

(100 ng/mL) into 200 µL of stabilized plasma. Vortex. -

Step 3 (Loading): Load sample onto an Oasis HLB cartridge (pre-conditioned with MeOH and Water).

-

Step 4 (Wash): Wash with 5% Methanol in Water (removes salts/proteins).

-

Step 5 (Elution): Elute with Acetonitrile containing 0.1% Ascorbic Acid.

-

Step 6 (Reconstitution): Evaporate under Nitrogen (low temp <40°C). Reconstitute in Mobile Phase A/B (90:10).

LC-MS/MS Parameters

-

Column: ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm).

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Apomorphine | 268.1 | 237.1 | 25 |

| Apomorphine-D | 273.1 | 242.1 | 25 |

| Norapomorphine | 254.1 | 223.1 | 28 |

Workflow Visualization

Caption: Figure 1. Stabilized bioanalytical workflow for Apomorphine quantification preventing oxidative degradation.

Part 4: Metabolic Mapping & Pathway Analysis

Apomorphine undergoes extensive Phase II metabolism. Using Ring-labeled Apomorphine-D

Key Metabolic Pathways[8]

-

N-Demethylation: Mediated by CYP450 enzymes (minor pathway in humans)

Forms Norapomorphine. -

Sulfation: Mediated by SULT1A1

Forms Apomorphine-Sulfate (Major metabolite). -

Glucuronidation: Mediated by UGT1A1/1A9

Forms Apomorphine-Glucuronide.

Pathway Diagram

Caption: Figure 2. Major metabolic fates of Apomorphine. Note that auto-oxidation competes with enzymatic pathways if samples are not stabilized.

Part 5: Future Directions & Deuterated Therapeutics

Beyond bioanalysis, stable isotopes are entering the therapeutic realm via the Kinetic Isotope Effect (KIE) .

-

Concept: Replacing Hydrogen with Deuterium at metabolic "hotspots" (e.g., the methoxy group or aromatic ring) increases the bond strength.

-

Potential Benefit: This makes the bond harder for enzymes (like CYP450) to break, potentially extending the half-life of Apomorphine.

-

Current Status: While deuterated dopamine agonists are in research, the primary use of SIL-Apomorphine remains as a "gold standard" for quantifying the rapid fluctuations of the drug in clinical trials for sublingual or infusion pumps.

References

-

Chen, Y. L., et al. (2020). "LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

LGC Standards. "(R)-Apomorphine-d5 Hydrochloride Product Data." LGC Standards.

-

PubChem. "Apomorphine: Chemical Properties and Stability." National Library of Medicine.

-

Suffredini, G., et al. (2003). "Sulfation of apomorphine by human sulfotransferases: evidence of a major role for SULT1A1." Biochemical Pharmacology.

-

Gloge, A., et al. "Establishment of a Bioanalytical Strategy for a new Drug Candidate posing extreme Instability Issues."[8] Bioanalysis Zone.

Sources

- 1. (R)-Apomorphine-d5 Hydrochloride (Major) | C17H18ClNO2 | CID 71313467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. (R)-Apomorphine-d5 Hydrochloride (Major) [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a sensitive and rapid liquid chromatography/tandem mass spectrometry method for the determination of apomorphine in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

Technical Evaluation and Supplier Qualification for High-Purity (R)-Apomorphine-d3

Executive Summary: The Stability Paradox

In the quantitative bioanalysis of Apomorphine (APO) via LC-MS/MS, the choice of Internal Standard (IS) is not merely a procurement decision—it is a critical stability control strategy. Apomorphine is a catecholamine derivative notorious for rapid auto-oxidation into ortho-quinones and subsequent polymerization into melanin-like pigments.

This guide provides a technical framework for selecting and handling (R)-Apomorphine-d3 , the industry-standard stable isotope label (SIL). Unlike generic reagent sourcing, acquiring this IS requires strict scrutiny of isotopic distribution (D0 contribution) , salt form stoichiometry , and packaging integrity to prevent assay failure under FDA/ICH M10 guidelines.

The Chemistry of Instability

To validate a supplier, one must first understand the degradation pathway the IS must survive. Apomorphine contains a catechol moiety (positions 10,11-diol) susceptible to oxidation at neutral/basic pH or in the presence of dissolved oxygen.

Degradation Mechanism (Graphviz Visualization)

The following diagram illustrates the oxidation risk that the IS must withstand during stock preparation.

Figure 1: Auto-oxidation pathway of Apomorphine. The formation of the green ortho-quinone is irreversible without immediate reduction by antioxidants.

Supplier Comparison & Technical Specifications

When evaluating vendors (e.g., Toronto Research Chemicals, Cayman, C/D/N Isotopes, LGC), do not rely solely on price. The Certificate of Analysis (CoA) must be audited for the following Critical Quality Attributes (CQAs).

Comparative Specification Matrix

| Feature | Gold Standard (Target) | Risk Factor (Avoid) | Technical Rationale |

| Chemical Form | Hydrochloride (HCl) Hemihydrate | Free Base | The Free Base oxidizes significantly faster than the HCl salt. The salt lattice provides steric protection against O2. |

| Label Position | N-Methyl-d3 ( | Ring-d3 (aromatic) | N-Methyl-d3 is chemically stable. Aromatic deuterium exchange can occur under acidic stress conditions. |

| Isotopic Purity | ≥ 99.5% | < 98% | High D0 (unlabeled) content in the IS will cause "Cross-Signal Interference" in the analyte channel, failing M10 Selectivity. |

| Chemical Purity | ≥ 98% | < 95% | Impurities (e.g., oxo-apomorphine) can suppress ionization or fragment identically to the analyte. |

| Solubility | DMSO, Methanol (degassed) | Water (without antioxidant) | Apomorphine is sparingly soluble in water unless acidified. |

Vendor Tier Analysis

-

Tier 1 (Primary Manufacturers): Companies like Toronto Research Chemicals (TRC) and C/D/N Isotopes typically synthesize the material in-house.

-

Pros: Full traceability, NMR data available, specific batch selection.

-

Cons: Higher cost, lead times.

-

-

Tier 2 (Catalog Aggregators): Large distributors.

-

Pros: Easy procurement.

-

Cons: Often re-package bulk lots; "Batch Specific" data may be harder to obtain prior to purchase.

-

Experimental Protocol: Handling & Solubilization

CRITICAL: Standard handling protocols for stable compounds will result in the degradation of (R)-Apomorphine-d3 within minutes.

The "Anti-Oxidation" Solubilization Workflow

This protocol utilizes a synergistic antioxidant system (Ascorbic Acid + Sodium Metabisulfite) to maintain stability.

Reagents Required:

-

L-Ascorbic Acid (AA) - High Purity

-

Methanol (HPLC Grade, degassed)

-

Argon gas[4]

Step-by-Step Protocol:

-

Pre-Preparation: Sparge all solvents (Methanol/Water) with Argon for 15 minutes to remove dissolved oxygen.

-

Antioxidant Vehicle: Prepare a solution of 0.1% Ascorbic Acid + 0.1% SMB in water.

-

Stock Solution (1 mg/mL):

-

Weigh (R)-Apomorphine-d3 HCl under low-light conditions (amber glassware).

-

Dissolve initially in a small volume of degassed Methanol (to aid solubility).

-

Dilute to volume with the Antioxidant Vehicle .

-

Note: Pure methanol stocks are stable at -80°C, but aqueous working solutions must contain AA/SMB.

-

-

Storage: Aliquot immediately into amber vials, overlay with Argon, and store at -80°C .

Validation Logic (FDA/ICH M10 Compliance)

To ensure the IS is performing correctly, you must validate it against the "Cross-Signal Contribution" rule.

Validation Workflow (Graphviz Visualization)

This logic tree ensures the IS does not interfere with the quantification of the analyte (Selectivity) and vice versa.

Figure 2: Decision tree for validating Isotopic Purity and Selectivity under ICH M10 guidelines.

Acceptance Criteria (M10)

-

IS Interference: The response in the blank matrix (spiked with IS only) at the analyte retention time must be ≤ 20% of the analyte response at the LLOQ .

-

Root Cause of Failure: Supplier provided IS with low isotopic enrichment (e.g., 95% d3, 5% d0).

-

-

Analyte Interference: The response in the ULOQ sample (no IS) at the IS retention time must be ≤ 5% of the IS response .

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[5] [Link]

-

Ang, Z. Y., et al. (2016).[2][6] Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy, 10, 3253–3265. [Link]

- Udseth, H. R., et al. (2010). Oxidation pathways of apomorphine: Identification of quinone intermediates.

Sources

- 1. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 6. dovepress.com [dovepress.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Apomorphine in Human Plasma

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate and precise quantification of apomorphine in human plasma. Designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, this guide provides a comprehensive workflow from sample preparation to data analysis. The methodology is grounded in established bioanalytical principles and adheres to international regulatory standards, ensuring data integrity and reliability for clinical and preclinical studies.

Introduction: The Rationale for a Validated Apomorphine Assay

Apomorphine, a potent non-ergoline dopamine agonist, is a critical therapeutic agent for managing motor fluctuations ("off" episodes) in advanced Parkinson's disease. Its unique pharmacokinetic profile, characterized by rapid absorption and metabolism, necessitates a highly sensitive and specific analytical method for its quantification in biological matrices. This protocol addresses the analytical challenges by employing the selectivity and sensitivity of tandem mass spectrometry, providing a reliable tool for therapeutic drug monitoring and pharmacokinetic studies.

The method described herein has been developed and validated in alignment with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] Adherence to these guidelines ensures that the method is fit for its intended purpose, yielding reliable data for regulatory submissions.[1][2][4]

Experimental Workflow Overview

The entire analytical process, from plasma sample collection to final data output, is streamlined for efficiency and accuracy. The workflow is designed to minimize variability and ensure reproducibility.

Figure 1: Overall workflow for apomorphine quantification in plasma.

Detailed Experimental Protocol

Materials and Reagents

-

Apomorphine hydrochloride (Reference Standard)

-

Apomorphine-d7 (Isotopically Labeled Internal Standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6]

Stock and Working Solutions Preparation

-

Apomorphine Stock Solution (1 mg/mL): Accurately weigh and dissolve apomorphine hydrochloride in methanol.

-

Apomorphine Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Apomorphine-d7 in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. The use of a stable isotope-labeled internal standard is paramount as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for analytical variability.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is chosen for its ability to provide a cleaner extract compared to protein precipitation, leading to reduced matrix effects and improved assay robustness.[6]

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

To a 200 µL aliquot of plasma, add 20 µL of the IS working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the apomorphine and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see section 3.4).

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is performed on a reverse-phase C18 column, which provides good retention and peak shape for apomorphine. A gradient elution is employed to ensure efficient separation from endogenous plasma components.

| Parameter | Condition |

| Liquid Chromatograph | UPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

Table 1: Liquid Chromatography Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Apomorphine: m/z 268.1 → 237.1; Apomorphine-d7: m/z 275.1 → 244.1[6] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: Mass Spectrometry Conditions

Method Validation

A full validation of a bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[1] The following parameters were assessed according to FDA and ICH M10 guidelines.[1][2][3]

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of apomorphine to the internal standard against the nominal concentration. The assay was found to be linear over the range of 0.02 to 20 ng/mL.[6][8] A correlation coefficient (r²) of >0.99 was consistently achieved.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results demonstrated high accuracy and precision, with values within the acceptable limits of ±15% (±20% at the LLOQ).[8]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 0.02 | < 10% | < 10% | ± 15% |

| Low | 0.06 | < 8% | < 8% | ± 10% |

| Medium | 1.0 | < 5% | < 6% | ± 8% |

| High | 16.0 | < 4% | < 5% | ± 7% |

Table 3: Summary of Accuracy and Precision Data

Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interfering peaks observed at the retention time of apomorphine or the internal standard in blank plasma samples. The matrix effect was assessed and found to be minimal and consistent across different lots of plasma.

Recovery and Stability

The extraction recovery of apomorphine was determined to be consistent and reproducible, with an average recovery of over 70%.[6] Apomorphine was found to be stable in plasma for at least 6 hours at room temperature, through three freeze-thaw cycles, and for at least 3 months when stored at -80°C.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of apomorphine in human plasma. The method is sensitive, specific, and has been rigorously validated according to international guidelines. Its successful application will enable researchers to generate high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications, ultimately contributing to a better understanding of apomorphine's clinical pharmacology.

References

-

Abe, E., & Alvarez, J. (2006). Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method. Therapeutic Drug Monitoring, 28(4), 534-538. [Link]

-

Chen, Y. L., Shi, L., Ngounou Wetie, A. N., McInerney, M., & Fiske, K. (2020). LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product. Journal of Pharmaceutical and Biomedical Analysis, 190, 113493. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

Bioanalysis Zone. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

-

Contract Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. (n.d.). LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product | Request PDF. [Link]

-

Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Efficiency Liquid-Liquid Extraction of Apomorphine Utilizing Diethyl Ether

Foundational Principles: Strategic Isolation of Apomorphine

Apomorphine is a potent non-ergoline dopamine agonist critical in the management of hypomobility in advanced Parkinson's disease.[1][2] Its effective analysis and formulation development necessitate a robust method for its isolation from complex aqueous environments. Liquid-liquid extraction (LLE) represents a cornerstone technique for this purpose, leveraging the differential solubility of a target analyte between two immiscible liquid phases.

This document provides a detailed protocol for the extraction of apomorphine into diethyl ether. The strategy is predicated on the manipulation of pH to control the ionization state of apomorphine, thereby dictating its partitioning behavior between an aqueous sample and an organic solvent. Understanding the underlying chemical principles is paramount to achieving high recovery and purity.

The Physicochemical Rationale for pH-Dependent Extraction

The success of this extraction hinges on the amphipathic nature of apomorphine and its acid-base properties. As a basic compound, its solubility is profoundly influenced by the pH of the aqueous medium.

-

Ionization State: Apomorphine possesses two phenolic hydroxyl groups and a tertiary amine, with reported pKa values of approximately 7.0 and 8.9.[3][4][5]

-

At acidic to neutral pH (pH < 7) , the tertiary amine is protonated, rendering the molecule cationic (Apomorphine-H⁺). This charged species is highly polar and exhibits significant solubility in water.

-

At alkaline pH (pH > 9) , well above the second pKa, the amine group is deprotonated, yielding the neutral "free base" form of apomorphine. This uncharged species is significantly more lipophilic and preferentially partitions into an organic solvent.

-

-

Partition Coefficient (logP): The octanol-water partition coefficient (logP) of apomorphine is approximately 2.0 to 2.3, indicating a moderate intrinsic lipophilicity.[3][4] This value is for the neutral form and confirms that, once deprotonated, the molecule will readily move into a suitable organic phase like diethyl ether.

Therefore, the core strategy is to basify the aqueous sample to a pH > 9.5. This ensures the quantitative conversion of water-soluble apomorphine hydrochloride salt into its ether-soluble free base, driving the extraction process.

The Critical Challenge: Apomorphine Stability

A significant challenge in handling apomorphine is its extreme sensitivity to oxidation, particularly in solution. The catechol moiety is readily oxidized to form quinone-type structures, which can further polymerize.[3] This degradation is accelerated at alkaline pH and in the presence of oxygen, and is visibly indicated by a color change to green, blue, or brown.[6][7][8]

To ensure the integrity of the analyte, this protocol incorporates measures to mitigate oxidative degradation, such as the use of antioxidants and procedural expediency.

Physicochemical Data for Apomorphine

A clear understanding of apomorphine's properties is essential for methodological success.

| Property | Value | Source(s) |

| Molar Mass | 267.32 g/mol (free base) | [4] |

| 303.78 g/mol (hydrochloride salt) | [2][9] | |

| pKa Values | ~7.0 and ~8.9 | [3][4][5] |

| logP (octanol/water) | 2.0 - 2.3 | [3][4] |

| Solubility (Hydrochloride) | ~20 mg/mL in water | [5][9] |

| 0.755 mg/mL in diethyl ether (25°C) | [9] | |

| Solubility (Free Base) | Slightly soluble in water; Soluble in diethyl ether, chloroform, ethanol | [4][10] |

Detailed Experimental Protocol

This protocol is designed for researchers requiring high-purity apomorphine extract for subsequent analysis, such as by HPLC or LC-MS.[11][12]

Required Materials & Equipment

Reagents:

-

Apomorphine Hydrochloride (analytical standard)

-

Diethyl Ether (ACS grade or higher, stored in an amber bottle, checked for peroxides)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution, or 1M Sodium Hydroxide (NaOH)

-

Deionized Water (18.2 MΩ·cm)

-

L-Ascorbic Acid (optional, as antioxidant)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply (optional, but highly recommended)

Equipment:

-

Analytical balance

-

pH meter or pH indicator strips (range 7-14)

-

Glass separatory funnel (appropriately sized for sample volume) with PTFE stopcock

-

Ring stand and clamp

-

Glass beakers and Erlenmeyer flasks

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Rotary evaporator with a water bath

-

Round-bottom flask

-

Filtration apparatus (funnel and filter paper)

Procedural Workflow

The entire extraction process should be performed in a certified chemical fume hood due to the high volatility and flammability of diethyl ether.

-

Accurately weigh and dissolve the apomorphine hydrochloride sample in deionized water to the desired concentration.

-

(Optional but Recommended) To minimize oxidation, add L-ascorbic acid to the aqueous solution to a final concentration of 0.1% (w/v).[6][13][14] Alternatively, prepare all aqueous solutions using water that has been sparged with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

-

Transfer the aqueous apomorphine solution into a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate or 1M NaOH dropwise while gently swirling the funnel.

-

Monitor the pH of the aqueous phase. Continue adding the base until the pH is stable at pH 10.0 ± 0.5 . This ensures the complete deprotonation of apomorphine to its neutral, extractable form.

-

Add a volume of diethyl ether to the separatory funnel equal to the volume of the aqueous phase (1:1 v/v ratio).

-

Stopper the funnel and hold it securely with two hands (one on the stopper, one on the stopcock). Invert the funnel and immediately open the stopcock to vent the initial pressure buildup from the ether vapor. Never point the stem of the funnel towards anyone. [15]

-

Close the stopcock and shake the funnel gently for 30-60 seconds with periodic venting (every 10-15 seconds).

-

Clamp the separatory funnel to the ring stand and allow the layers to fully separate. Diethyl ether is less dense than water and will be the top layer .

-

Carefully drain the lower aqueous layer into a clean beaker or flask.

-

Pour the top diethyl ether layer out through the top opening of the funnel into a labeled Erlenmeyer flask. This prevents re-contamination with any residual aqueous phase in the funnel stem.

-

Return the aqueous layer (from Step 3.5) to the separatory funnel.

-

Repeat the extraction (Steps 3.1 to 3.6) two more times using fresh portions of diethyl ether.

-

Combine all three diethyl ether extracts into the same Erlenmeyer flask. Multiple extractions with smaller solvent volumes are significantly more efficient than a single extraction with a large volume.[15]

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined ether extracts. Swirl the flask gently. If the sodium sulfate clumps together, add more until some crystals remain free-flowing, indicating all residual water has been absorbed.

-

Filtration: Gravity filter the dried ether extract through a fluted filter paper into a clean, pre-weighed round-bottom flask to remove the sodium sulfate.

-

Solvent Evaporation: Connect the round-bottom flask to a rotary evaporator. Evaporate the diethyl ether under reduced pressure. Use a low-temperature water bath (≤ 30°C) to prevent thermal degradation of the apomorphine.

-

Final Product: The resulting residue is the purified apomorphine free base. Reconstitute this residue immediately in a suitable solvent for analysis or storage under an inert atmosphere.

Visual Workflow Diagram

Caption: Workflow for Apomorphine Liquid-Liquid Extraction.

Safety & Handling

Adherence to strict safety protocols is non-negotiable when performing this procedure.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile . Its vapors are heavier than air and can travel to distant ignition sources.

-

Work exclusively within a certified chemical fume hood. [16][17]

-

Eliminate all potential ignition sources (open flames, hot plates, spark-producing equipment).[18][19]

-

Ground all metal containers during transfer to prevent static discharge.[17][19]

-

Diethyl ether can form explosive peroxides upon exposure to air and light.[17] Use ether from recently opened containers and never use it if solid crystals are visible around the cap or in the bottle.

-

-

Apomorphine: Apomorphine is a pharmacologically active compound. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[16]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Formation | Vigorous shaking; presence of surfactants or proteins in the sample matrix. | Allow the funnel to stand for a longer period. Gently swirl the funnel. Add a small amount of saturated brine (NaCl solution) to the aqueous layer to increase its ionic strength. |

| Low Extraction Recovery | Incorrect pH of the aqueous phase; insufficient shaking or contact time; insufficient solvent volume. | Verify the aqueous phase pH is > 9.5 before each extraction. Ensure adequate mixing. Perform an additional extraction (4x total) and combine the organic layers. |

| Sample Discoloration (Green/Blue) | Oxidation of apomorphine. | Work quickly. Use de-gassed water and/or add an antioxidant like ascorbic acid to the initial aqueous sample.[6] Consider performing the extraction under an inert atmosphere (nitrogen blanket). |

| No Clear Layer Separation | The density of the aqueous layer is close to the organic layer. | Add saturated brine to the aqueous layer to increase its density. |

References

-

Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. ResearchGate. [Link]

-

apomorphine hydrochloride. Chemical Portal. [Link]

-

Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC. National Center for Biotechnology Information. [Link]

-

RP-HPLC Determination of Apomorphine Hydrochloride and Its Relate... - Ingenta Connect. Ingenta Connect. [Link]

-

Versatile and sensitive dual-detection HPLC method for rapid quantification of apomorphine hydrochloride: application to ex vivo percutaneous permeation and deposition studies utilising novel transdermal pressure-sensitive adhesive patches - PubMed. National Center for Biotechnology Information. [Link]

-

Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products | Request PDF - ResearchGate. ResearchGate. [Link]

-

Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method. PubMed. [Link]

-

Determination of Apomorphine in Tablets Using High Performance Liquid Chromatography with Electrochemical Detection - Taylor & Francis. Taylor & Francis Online. [Link]

-

Stability of apomorphine in solutions containing selected antioxidant agents - PMC. National Center for Biotechnology Information. [Link]

-

Apomorphine | C17H17NO2 | CID 6005 - PubChem. National Center for Biotechnology Information. [Link]

-

stability of apomorphine in solutions containing selected antioxidant agents - Dove Medical Press. Dovepress. [Link]

-

The Analysis of Apomorphine Formulations for Ambulatory Infusions* | Request PDF. ResearchGate. [Link]

- WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents.

-

Stability of apomorphine in solutions containing selected antioxidant agents - ResearchGate. ResearchGate. [Link]

-

Stability of apomorphine in solutions containing selected antioxidant agents - PubMed. National Center for Biotechnology Information. [Link]

-

Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]

-

Preparation of apomorphine - PrepChem.com. PrepChem.com. [Link]

-

Ethers | Health & Safety | Health and Safety Department. University of St Andrews. [Link]

-

DIETHYL ETHER CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Element Lab Solutions. [Link]

-

Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. LCGC International. [Link]

-

Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS - PMC. National Center for Biotechnology Information. [Link]

-

4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Automated, Economical Sample Preparation: Bottle Liquid–Liquid Extraction | American Laboratory. American Laboratory. [Link]

-

Accelerated Solvent Extraction of Apomorphine From Nymphaea Caerulea Abstract - Scribd. Scribd. [Link]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. (R)-(-)-Apomorphine hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 3. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 6. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. apomorphine hydrochloride [chemister.ru]

- 10. apomorphine CAS#: 58-00-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 17. fishersci.com [fishersci.com]

- 18. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 19. nj.gov [nj.gov]

Troubleshooting & Optimization

Technical Support Center: Apomorphine Stability in Biological Matrices

⚠️ CRITICAL ALERT: READ BEFORE STARTING

Do NOT freeze plasma samples containing apomorphine without acidification/stabilization. Apomorphine is a catecholamine derivative that undergoes rapid autoxidation at physiological pH (7.4). Freezing unstabilized plasma does not stop this degradation; it merely slows it down slightly, and significant loss will occur upon thawing.

The "Green Plasma" Indicator: If your plasma samples turn green or bluish-green, apomorphine has already oxidized into oxoapomorphine (quinone) . This reaction is irreversible. These samples are compromised and cannot be salvaged for quantitative analysis.

Module 1: The Mechanism (Why is my sample degrading?)

The Chemistry of Failure

Apomorphine contains a catechol moiety (a benzene ring with two hydroxyl groups).[1] At neutral or alkaline pH (blood/plasma pH ~7.4), and in the presence of oxygen, this group loses protons and electrons to form a quinone (specifically ortho-quinone or oxoapomorphine).

This process is catalyzed by:

-

pH > 6.0: The deprotonation of hydroxyl groups accelerates oxidation.

-

Metal Ions: Trace metals (Fe, Cu) in plasma act as catalysts.

-

Light: UV/Visible light provides energy for the reaction.

Visualization: The Oxidation Pathway

The following diagram illustrates the degradation pathway you are fighting against.

Figure 1: The autoxidation pathway of apomorphine. The transition from the reduced form (blue node) to the quinone (red node) results in the characteristic green discoloration and loss of analyte.

Module 2: The Stabilization Protocol (Standard Operating Procedure)

This protocol utilizes Ascorbic Acid (AA) as the primary antioxidant. While Sodium Metabisulfite (SMB) is historically used, AA (0.1% w/v final concentration) is often preferred for LC-MS/MS workflows to minimize ion suppression and sulfur-based adducts [1, 2].

Reagents Required[1][2][3][4][5][6][7]

-

Antioxidant Solution (10% AA): Dissolve 100 mg L-Ascorbic Acid in 1 mL of distilled water. Prepare fresh daily.

-

Collection Tubes: Amber polypropylene tubes (to block light).

-

Anticoagulant: K2-EDTA or Lithium Heparin (EDTA is preferred as it chelates metal ions).

Step-by-Step Workflow

Figure 2: Sample preparation workflow. The critical control point is Step 4: acidification/antioxidant addition prior to freezing.

Protocol Details

-

Preparation: Pre-load collection tubes with antioxidant if possible, or have the 10% AA solution ready on wet ice.

-

Dosage: The target final concentration is 0.1% (1 mg/mL) .

-

Calculation: Add 10 µL of 10% AA solution to every 990 µL of plasma.

-

-

Mixing: Vortex gently for 5-10 seconds immediately after addition.

-

Storage: Store at -80°C. Stability is typically maintained for >10 weeks at this temperature with AA [1].

Module 3: Troubleshooting & FAQs

Q1: I used Sodium Metabisulfite (SMB) instead of Ascorbic Acid. Is that okay?

Answer: It depends on your detection method.

-

For HPLC-ECD (Electrochemical Detection): SMB (0.1%) is standard and effective.

-

For LC-MS/MS: SMB can cause signal suppression or form adducts. However, literature suggests a combination of 0.1% AA + 0.1% SMB is the most robust stabilizer if AA alone fails [2, 3].[2] If you use SMB, validate your Lower Limit of Quantitation (LLOQ) carefully to ensure no sensitivity loss.

Q2: My samples turned green after thawing. Can I add acid now?

Answer: No. The green color indicates the formation of oxoapomorphine.[3] The covalent modification of the molecule has already occurred. Re-acidifying might stop further degradation, but it will not reverse the oxidation of the apomorphine already lost.

Q3: Why is my recovery low even with Ascorbic Acid?

Answer: Check three factors:

-

Adsorption: Apomorphine is lipophilic and can bind to plastic. Use Low-Retention (LoBind) tubes.

-

Enzymatic Hydrolysis: If you are measuring total apomorphine (including glucuronides), ensure your hydrolysis step (beta-glucuronidase) includes antioxidants. The enzyme works at pH ~5.0, where oxidation can still occur.

-

Thawing: Did you thaw the samples in a water bath? Never thaw at 37°C. Thaw on wet ice or at 4°C.

Q4: Can I use Mercaptoethanol?

Answer: Yes, 0.01% Mercaptoethanol is highly effective [4], sometimes more so than SMB. However, it is toxic and has a foul odor, making it less desirable for high-throughput clinical labs. Use it only if AA/SMB fails.

Module 4: Validation (Proving It Works)

To ensure your data is regulatory-compliant (FDA/EMA), you must perform specific stability experiments during method validation.

Recommended Stability Experiments

| Experiment | Condition | Acceptance Criteria |

| Bench-Top Stability | Spiked plasma (Low/High QC) kept on ice for 4-6 hours. | ±15% of nominal conc. |

| Freeze-Thaw Stability | 3 cycles: Freeze at -80°C | ±15% of nominal conc. |

| Long-Term Stability | Storage at -80°C for duration of study (e.g., 3 months). | ±15% of nominal conc. |

| Processed Sample Stability | Extract kept in autosampler (4°C) for 24-48 hours. | ±15% of nominal conc. |

Data Interpretation

If your "Bench-Top" stability fails (e.g., -20% loss in 2 hours), your antioxidant concentration is insufficient, or the pH is still too high. Increase AA concentration to 0.5% or add 0.1% SMB.

References

-

Sam, E., Augustijns, P., & Verbeke, N. (1994).[4] Stability of apomorphine in plasma and its determination by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 658(2), 311-317.[4]

-

Udvardy, A., et al. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy, 10, 3197–3206.

-

Wilcox, G., et al. (2016). Stability of apomorphine in frozen plasma samples.[5][6] Dove Medical Press.

-

BioPharma Services. (2022). Bioanalytical Method Validation: Focus on Sample Stability (Case Study 2).

Sources

- 1. akjournals.com [akjournals.com]

- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Stability of apomorphine in plasma and its determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of apomorphine in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharmaservices.com [biopharmaservices.com]

Solving deuterium exchange issues in LC-MS/MS

Topic: Solving Deuterium Exchange Issues in LC-MS/MS Operator: Senior Application Scientist (Ph.D.) Status: Online

Introduction: The Kinetic Reality

Welcome to the . If you are here, you likely understand that Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a race against time and thermodynamics. Unlike standard proteomics, where sample stability is measured in days, our "sample" is a transient isotopic state that begins degrading the moment we quench the reaction.

This guide is not a generic manual. It is a troubleshooting system designed to address the three primary failure modes in HDX experiments: Back-Exchange (Loss of Signal) , Proteolytic Inefficiency (Ghost Peaks) , and Gas-Phase Scrambling (Loss of Resolution) .

Module 1: The Back-Exchange Nightmare

User Query: "My deuterium recovery is consistently low (<60%) even for unstructured regions. I’m losing signal before it hits the MS. How do I stop the leak?"

The Diagnosis: Thermodynamic Negligence

Back-exchange is the reversion of the deuterium label (

The rate of exchange (

The Solution: The "Ice-Cold" Quench Protocol

You must enforce a strict "Quench-to-Detect" thermal chain.

Step 1: The Quench Buffer Formulation Do not use standard 0.1% Formic Acid (pH ~2.7). You need a buffered quench to lock the pH at exactly 2.5, regardless of the protein buffer's capacity.

-

Recipe: 100 mM Phosphate Buffer + 2M Guanidine HCl (to unfold the protein) + TCEP (if disulfides are present).

-

Adjustment: Titrate to pH 2.5 (at room temp) using Phosphoric Acid.

-

Temperature: Pre-chill to 0°C on ice.

Step 2: The Chromatographic Sprint The LC gradient is the longest period of vulnerability.

-

Column: Use a Pepsin-resistant column (e.g., C18) kept at 0°C ± 1°C .

-

Mobile Phase: Solvent A should be 0.1% Formic Acid (pH 2.5). Solvent B should be Acetonitrile + 0.1% Formic Acid.

-

Timing: The total elution window should be compressed to 5–8 minutes .

Workflow Visualization: The Critical Path

Caption: The "Danger Zone" indicates where thermodynamic controls (pH 2.5, 0°C) are critical to prevent deuterium loss.[4][5]

Module 2: Digestion Efficiency & Ghost Peaks

User Query: "I am seeing peptides from previous runs in my blank injections (carryover), and my sequence coverage is spotty."

The Diagnosis: Pepsin "Stickiness"

Immobilized pepsin columns are prone to non-specific binding, especially with hydrophobic peptides. Unlike standard C18 columns, you cannot wash pepsin columns with high organic solvent or high pH, as this will denature the enzyme irreversibly.

The Solution: The Dual-Wash Cocktail

To eliminate carryover without killing the pepsin, use a chaotic wash sequence between runs.

Table 1: Optimized Wash Protocol for Pepsin Columns

| Step | Solution Composition | Purpose | Duration |

| Wash 1 | 1.5 M Guanidine HCl + 5% Acetonitrile + 1% Formic Acid | Chaotropic disruption of hydrogen bonds; unfolds "sticky" peptides. | 1.5 min |

| Wash 2 | 10% Acetonitrile + 10% Isopropanol + 0.1% Formic Acid | Hydrophobic elution of stubborn peptides. | 1.5 min |

| Equilibration | 0.1% Formic Acid in Water (pH 2.5) | Returns column to active enzymatic state. | 2.0 min |

Note: Ensure your valve switching timing prevents these wash solutions from entering the MS source, as Guanidine is non-volatile and will contaminate your ion optics.

Module 3: Gas-Phase Scrambling (MS/MS)

User Query: "I am trying to localize the deuterium uptake to specific amino acids using MS/MS, but the data looks 'smeared' across the peptide."

The Diagnosis: Vibrational Scrambling

This is a classic failure mode when using Collision-Induced Dissociation (CID). In CID, the peptide is accelerated and collides with gas molecules, increasing its internal vibrational energy. This added energy allows protons (and deuterons) to migrate ("scramble") along the peptide backbone before the peptide bond breaks. The result is a randomized deuterium distribution that no longer reflects the solution-state reality.

The Solution: Soft Fragmentation (ETD/ECD)

You must switch to Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD).

-

Mechanism: ETD involves the transfer of an electron to the peptide cation. This induces fragmentation via a radical mechanism that is almost instantaneous.

-

Benefit: The fragmentation happens faster than the rate of proton migration. The deuterium labels remain "frozen" in place.

-

Optimization: If you must use CID (e.g., on Q-TOFs without ETD), use the lowest possible collision energy and minimize the "activation time" in the source.

Diagram: Scrambling Mechanics

Caption: CID allows protons to migrate (scramble) before breakage.[6] ETD cleaves instantly, preserving the D-location.

Module 4: Data Integrity & Controls

User Query: "How do I prove that my back-exchange correction is accurate?"

The Protocol: and Controls

You cannot assume a theoretical back-exchange rate. You must measure it experimentally for every peptide.

-

The

(0%) Control:-

Process the protein exactly as usual, but use

buffer instead of -

Purpose: Establishes the baseline mass and checks for natural isotopic abundance.

-

-

The

(100%) Control:-

Incubate the protein in deuterated buffer containing 6M deuterated Guanidine HCl (Gd-HCl) at high temperature (e.g., 25°C or higher) for 24+ hours.

-

Purpose: Forces 100% deuteration of all exchangeable sites.

-

Calculation: If a peptide theoretically holds 10 deuteriums but the

control only shows 7, your back-exchange is 30%. You use this value to normalize your time-point data.

-

Formula for % Deuterium Uptake:

-

: Centroid mass at time

- : Centroid mass of undeuterated control.

- : Centroid mass of fully deuterated control.

References

-

Masson, G. R., et al. (2019). "Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments." Nature Methods, 16, 595–602. [Link]

-

Zhang, Z., & Smith, D. L. (1993). "Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation."[7] Protein Science, 2(4), 522–531. [Link]

-

Rand, K. D., & Jørgensen, T. J. (2007). "Development of a peptide probe for the occurrence of hydrogen (1H/2H) scrambling upon gas-phase fragmentation." Analytical Chemistry, 79(22), 8686–8693. [Link]

-

Majumdar, R., et al. (2012). "Optimization of pepsin digestion for hydrogen/deuterium exchange mass spectrometry." Journal of the American Society for Mass Spectrometry, 23(12), 2140–2148. [Link]

-

NIST Technical Note. "Rapid Removal of IgG1 Carryover on Protease Column Using Protease-Safe Wash Solutions." [Link]

Sources

- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]

- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping [frontiersin.org]

- 7. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

Reducing matrix effects for apomorphine-d3 internal standard

Technical Support Center: Apomorphine Bioanalysis Topic: Reducing Matrix Effects & Stabilizing Apomorphine-d3 Workflows Current Status: [ONLINE] Lead Scientist: Dr. Aris (Senior Application Specialist)

Introduction: The "Green Solution" Problem

Welcome to the Apomorphine Technical Support Hub. If you are here, you are likely facing one of two problems: your plasma samples are turning green (oxidation), or your internal standard (Apomorphine-d3) signal is erratic despite consistent spiking (matrix effects).

Apomorphine is a catechol-derived dopamine agonist. It is chemically fragile. It oxidizes rapidly into oxo-apomorphine (green/blue pigment) and apomorphine-paraquinone at neutral or basic pH.

The Core Conflict: To extract apomorphine (a base, pKa ~7.2 and 8.9), you typically need an alkaline pH to neutralize it for Liquid-Liquid Extraction (LLE). However, alkaline pH triggers rapid oxidation. Furthermore, plasma phospholipids co-elute with apomorphine, causing severe ion suppression that differentially affects the analyte and its deuterated internal standard (IS).

This guide provides a self-validating workflow to stabilize the molecule and eliminate matrix interferences.

Module 1: Pre-Analytical Stabilization (The Foundation)

Critical Rule: Matrix effect reduction is impossible if the analyte degrades before extraction. You cannot normalize degradation with an internal standard if the degradation occurs before the IS is added.

The Stabilization Protocol

Standard EDTA plasma is insufficient. You must create a reductive, acidic environment immediately upon blood collection.

-

Antioxidant Cocktail: 0.1% Ascorbic Acid (AA) + 0.1% Sodium Metabisulfite (SMB).[1][2][3][4][5]

-

Mechanism: AA acts as a radical scavenger; SMB prevents quinone formation.

-

Temperature: Ice bath (4°C) immediately.

Workflow Visualization

Figure 1: Critical stabilization workflow to prevent pre-extraction oxidation.

Module 2: The Matrix Removal Engine (Extraction)

The Problem with Protein Precipitation (PPT): PPT (using acetonitrile/methanol) removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. These lipids co-elute with apomorphine, causing "blind spots" in the ionization source.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE We recommend Mixed-Mode Cation Exchange (MCX) over LLE.

-

Why? MCX allows you to wash the sample with 100% organic solvent (removing neutral lipids/phospholipids) while the apomorphine remains locked to the sorbent via ionic interaction. LLE requires high pH, which risks oxidation.

Step-by-Step MCX Protocol

-

Pre-treatment: Mix 200 µL stabilized plasma with 200 µL 4% Phosphoric Acid (

).-

Logic: Acidifies sample to break protein binding and ensures apomorphine is protonated (

) to bind to the cation exchange resin.

-

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample at low flow rate (1 mL/min).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts/proteins).[6]

-

Wash 2 (Organic - CRITICAL): 1 mL 100% Methanol.

-

Logic: This step removes the phospholipids.[7] Because apomorphine is positively charged and bound to the sulfonate groups of the MCX resin, it does not elute with methanol.

-

-

Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Acetonitrile.

-

Logic: High pH neutralizes the apomorphine (removing the charge), breaking the ionic bond and releasing it into the organic solvent.

-

Extraction Logic Diagram

Figure 2: The mechanism of phospholipid removal using Mixed-Mode Cation Exchange (MCX).

Module 3: Data & Chromatographic Optimization

Even with SPE, some matrix components may remain. You must ensure your chromatography separates the "Ion Suppression Zone" (usually early eluting salts or late eluting lipids) from your analyte.

Comparative Recovery Data

Typical results observed in apomorphine validation studies.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | MCX Solid Phase Extraction |

| Analyte Recovery | >90% | 70-85% (pH dependent) | 85-95% |

| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.85 (Moderate) | 0.98 (Clean) |

| Phospholipid Removal | <10% | ~60% | >99% |

| Stability Risk | Low | High (Alkaline pH required) | Low (Acidic loading) |

The Deuterium Isotope Effect

Apomorphine-d3 may elute slightly earlier than Apomorphine-d0 due to the deuterium isotope effect (C-D bonds are slightly less lipophilic than C-H bonds in reversed-phase LC).

-

Risk: If D3 elutes in a suppression zone but D0 elutes just after it, the IS will not correct for the matrix effect.

-

Fix: Use a column with high efficiency (e.g., sub-2 µm C18 or Phenyl-Hexyl) and a shallow gradient to ensure they co-elute as closely as possible, or ensure both are well clear of the void volume.

Module 4: Troubleshooting & FAQ

Q1: My Apomorphine-d3 signal is dropping over the course of the run, but the peak shape is fine. Why? A: This is likely "On-Instrument Stability" failure.

-

Cause: The autosampler temperature is too high, or the samples are oxidizing in the vials after elution.

-

Fix: Ensure the autosampler is at 4°C. Add 0.1% Ascorbic Acid to the elution solvent or reconstitution solution. Brown glass vials are mandatory to prevent photo-oxidation.

Q2: I see a peak in the Apomorphine channel (m/z 268) when I inject only the Internal Standard (m/z 271). Is this cross-talk? A: It could be, but it is more likely isotopic impurity .

-

Check: Review the Certificate of Analysis (CoA) for your IS. If the "Isotopic Purity" is 99%, then 1% is D0 (unlabeled). If you spike the IS at a high concentration (e.g., 500 ng/mL) to get a good signal, that 1% impurity (5 ng/mL) will show up as a fake analyte peak.

-

Solution: Lower the IS concentration or buy higher purity standard (D5 or D9 analogs if available).

Q3: Why is my Matrix Factor < 1.0 (Suppression) even after MCX SPE? A: You might be eluting too fast.

-

Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) during your run.

-

Fix: If the phospholipid peak tails into your analyte window, extend the gradient wash or switch to a Phenyl-Hexyl column, which offers better selectivity for aromatic compounds like apomorphine compared to standard C18, often shifting the analyte away from the lipid zone.

References

-

Determination of apomorphine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Focuses on the necessity of ascorbic acid and sodium metabisulfite for stabilization.[8]

-

Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy. Detailed kinetics of apomorphine oxidation and the synergy of AA/SMB.

-

Matrix Effects and Ion Suppression in LC-MS. Chromatography Online. General mechanisms of phospholipid suppression and removal strategies.

-

Simultaneous Extraction of Morphine and Metabolites using Mixed-Mode SPE. Waters Application Notes. While for morphine, this protocol establishes the MCX methodology for basic opiates/agonists to remove phospholipids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

Technical Support Center: Apomorphine Bioanalysis & Retention Time Shifts

Topic: Resolving Retention Time (RT) Shifts: Apomorphine vs. Apomorphine-d3 Case ID: APO-ISO-001 Status: Open for Troubleshooting

Executive Summary: The "Inverse Isotope Effect"

The Issue: You are observing your internal standard (Apomorphine-d3) eluting slightly earlier than your analyte (Apomorphine) in Reverse Phase Liquid Chromatography (RPLC).

The Verdict: This is a known physical phenomenon called the Deuterium Isotope Effect .[1] It is not necessarily a system failure. However, if the separation is too large (

This guide provides the diagnostic workflow to determine if the shift is manageable and the protocols to minimize it.

Diagnostic Workflow

Before altering your method, confirm the nature of the shift using this logic flow.

Figure 1: Diagnostic decision tree for evaluating retention time shifts in deuterated internal standards.

Technical FAQ: The Science of the Shift

Q: Why does Apomorphine-d3 elute earlier?

A: In Reverse Phase LC (C18), retention is driven by hydrophobic interaction.

-

Bond Length: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Molar Volume: This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.

-

Hydrophobicity: Consequently, Apomorphine-d3 is slightly less lipophilic (more hydrophilic) than the non-deuterated analyte. It partitions less strongly into the C18 stationary phase, eluting earlier.

Q: My shift is only 0.05 minutes. Does it matter?

A: It depends on your matrix.

-

Clean Matrix (Saline/Buffer): Likely negligible.

-

Dirty Matrix (Plasma/Tissue): Critical. If a phospholipid or interference elutes at the exact moment of the shift, your Analyte might experience ion suppression that the IS does not (or vice versa). This breaks the core principle of using an IS.

Q: Can I just widen the integration window?

A: Yes, but proceed with caution. Ensure the window is centered to capture the apex of both peaks in all samples. If the shift varies due to column aging, you risk cutting off the tail of the later-eluting analyte.

Experimental Protocols

Protocol A: Matrix Effect Validation (The "Go/No-Go" Test)

Use this to determine if the RT shift is actually hurting your data.

-

Prepare: Extracted blank matrix (plasma) and neat solvent.

-

Post-Column Infusion:

-

Infuse a constant stream of Apomorphine + Apomorphine-d3 (100 ng/mL) into the MS source via a T-tee.

-

Inject a "Blank Matrix Extract" via the LC column.

-

-

Analyze: Watch the baseline of the infused analytes.

-

Pass: If the baseline dip (suppression) or rise (enhancement) occurs outside the RT window of both peaks.

-

Fail: If a suppression zone hits the Analyte RT but recovers before the IS RT (or vice versa).

-

Protocol B: Chromatographic Optimization

Use this to compress the peaks and minimize the observed shift.

1. Gradient Slope Compression Steeper gradients reduce the temporal separation between isotopologues, though they may reduce resolution from other impurities.

| Parameter | Initial Condition (Example) | Optimized Condition | Reason |

| Column | C18 (Standard) | Phenyl-Hexyl | Phenyl phases often show different selectivity for aromatic compounds like Apomorphine, potentially masking the isotope effect. |

| Mobile Phase B | 50% ACN | 90% ACN (Steeper Ramp) | Steeper %B ramp rates compress peak width, reducing |

| Modifier | Formic Acid | Ammonium Formate | Apomorphine is basic ( |

2. Temperature Control

-

Action: Lower the column temperature (e.g., from 40°C to 25°C).

-

Mechanism: Isotope resolution often decreases at lower temperatures in RPLC, although system backpressure will increase.

Critical Consideration: Stability

Apomorphine is notoriously unstable.[2][3] Do not confuse degradation with RT shifting.

Apomorphine rapidly undergoes autoxidation to form oxoapomorphine (green color) and other quinones. These degradation products can elute near the parent peak, confusing the integration.

Mandatory Stabilization Protocol:

-

Antioxidant: All stock solutions and plasma samples must contain 0.1% Ascorbic Acid (AA) and/or 0.1% Sodium Metabisulfite (SMB) .

-

Temperature: Process samples on ice (4°C).

-

Light: Protect from light (amber vials).

Comparison of Internal Standard Options

If the d3 shift remains problematic despite optimization, consider alternative standards.

| Internal Standard Type | Cost | RT Shift Risk | Matrix Correction | Recommendation |

| Deuterated (d3) | Low | Moderate (Earlier elution) | Good (if co-eluting) | Standard Start |

| Deuterated (d5-d9) | Medium | High (Significant shift) | Poor (Risk of separation) | Avoid if d3 fails |

| 13C / 15N Labeled | High | None (Co-elutes) | Excellent | Gold Standard |

| Structural Analog | Low | Very High (Different RT) | Low | Only for simple matrices |

Visualizing the Mechanism

The following diagram illustrates why the shift occurs at the molecular level.

Figure 2: Mechanism of the Deuterium Isotope Effect in Reverse Phase Chromatography.

References

-

Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography A.

-

Chen, Y.L., et al. (2020).[4][5] LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

-

Udvardy, A., et al. (2011). Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy.[6][7]

-

Ye, X., et al. (2009). The deuterium isotope effect in HPLC-MS/MS bioanalysis. Bioanalysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to Accuracy and Precision Limits in Apomorphine Bioanalytical Assays

This guide provides a comparative analysis of bioanalytical methods for the quantification of apomorphine in biological matrices. We will delve into the regulatory landscape governing method validation, compare the performance of leading analytical techniques, and explore the unique chemical challenges apomorphine presents. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for this critical therapeutic agent.

Introduction: The Apomorphine Challenge